![molecular formula C8H14OS2 B140719 6,10-Dithiaspiro[4.5]decan-2-ol CAS No. 156536-24-2](/img/structure/B140719.png)
6,10-Dithiaspiro[4.5]decan-2-ol
説明
6,10-Dithiaspiro[4.5]decan-2-ol (CAS: 70067-95-7) is a spirocyclic compound featuring two sulfur atoms at positions 6 and 10 and a hydroxyl group at position 2. Its molecular formula is C₈H₁₄OS₂, with a molecular weight of 190.33 g/mol (inferred from structurally similar compounds in and ). The spiro[4.5] system connects a five-membered dithiolane ring to a six-membered cyclohexane ring via a shared sp³ carbon atom. This compound has garnered attention in drug design due to the bioactivity of dithiolane derivatives, particularly in stereochemical applications and asymmetric synthesis .
特性
CAS番号 |
156536-24-2 |
---|---|
分子式 |
C8H14OS2 |
分子量 |
190.3 g/mol |
IUPAC名 |
6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-2-3-8(6-7)10-4-1-5-11-8/h7,9H,1-6H2 |
InChIキー |
SJBFCJHXZICAEV-UHFFFAOYSA-N |
SMILES |
C1CSC2(CCC(C2)O)SC1 |
正規SMILES |
C1CSC2(CCC(C2)O)SC1 |
同義語 |
6,10-Dithiaspiro[4.5]decan-2-ol(9CI) |
製品の起源 |
United States |
科学的研究の応用
Medicinal Chemistry Applications
1.1 Drug Design and Development
The compound is part of a class known as dithiolane derivatives, which have been explored for their pharmacological properties. Notably, 6,10-dithiaspiro[4.5]decan-2-ol has been investigated as a scaffold for developing selective receptor agonists and antagonists.
- 5-HT1A Receptor Agonists : Research has shown that derivatives of this compound can act as potent and selective agonists for the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders such as anxiety and depression. The structure-activity relationship (SAR) studies indicate that modifications to the dithiolane ring can enhance binding affinity and selectivity towards this receptor .
1.2 Anticancer Agents
The compound has also been evaluated for its anticancer properties. For instance, certain derivatives have demonstrated selective toxicity against cancer cell lines while sparing normal cells, making them promising candidates for further development in cancer therapy .
Biological Applications
2.1 Enzyme Inhibition
This compound derivatives have shown potential as inhibitors of various enzymes involved in disease pathways:
- Tyrosinase Inhibitors : Compounds derived from this scaffold have been identified as effective inhibitors of tyrosinase, an enzyme critical in melanin production, which has implications in treating hyperpigmentation disorders .
2.2 Antiviral Activity
Some studies suggest that dithiolane derivatives possess antiviral properties, potentially acting against viral infections by disrupting viral replication processes . This aspect is under investigation for its application in developing antiviral therapeutics.
Synthetic Applications
3.1 Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions .
Table 1: Summary of Biological Activities of Derivatives
類似化合物との比較
Comparison with Structural Analogs
Sulfur-Containing Spiro Compounds
1,4-Dithiaspiro[4.5]decane (CAS: 177-16-2)
- Structure : Lacks the hydroxyl group at position 2.
- Reactivity : Undergoes photolysis to yield products like tricyclic thioethers, with minimal solvent interaction .
- Applications : Serves as a precursor for functionalized dithiaspiro derivatives.
1,4-Dithiaspiro[4.5]decan-7-ol (CAS: 128441-13-4)
- Structure : Positional isomer of the target compound, with the hydroxyl group at position 5.
- Synthesis : Available via custom synthesis (95% purity) .
- Key Difference : Altered hydrogen-bonding capacity and solubility compared to the C-2 hydroxyl derivative.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid (CAS: 1706461-46-2)
Oxygen-Containing Spiro Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione
- Structure : Replaces sulfur with oxygen atoms and includes two ketone groups.
- Bond Geometry : C(10)-C(15)-C(14) bond angles average 116.4° , influenced by oxygen’s electronegativity .
- Reactivity : Ketone groups enable nucleophilic additions, contrasting with sulfur’s nucleophilic character in dithiaspiro systems.
1-Oxaspiro[4.5]decan-2-ol (CAS: 53356-80-2)
- Structure : Single oxygen atom in the spiro system and a hydroxyl group at position 2.
- LogP : 1.818 , indicating lower lipophilicity than sulfur analogs .
- Applications : Studied in synthetic routes involving ring-opening reactions .
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol (CAS: 65620-50-0)
Hybrid Sulfur-Oxygen Spiro Compounds
2-(6-Oxa-2-thiaspiro[4.5]decan-9-yl)ethan-1-ol (CAS: 1533042-69-1)
Comparative Data Table
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) |
---|---|---|---|---|---|
6,10-Dithiaspiro[4.5]decan-2-ol | 70067-95-7 | C₈H₁₄OS₂ | 190.33 | -OH, -S- | ~2.2* |
1,4-Dithiaspiro[4.5]decane | 177-16-2 | C₈H₁₄S₂ | 174.32 | -S- | ~2.8 |
1-Oxaspiro[4.5]decan-2-ol | 53356-80-2 | C₉H₁₆O₂ | 156.22 | -OH, -O- | 1.818 |
6,10-Dioxaspiro[4.5]decane-7,9-dione | N/A | C₉H₁₂O₄ | 184.19 | -C=O | ~0.5 |
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol | 65620-50-0 | C₁₃H₂₄O₂ | 212.33 | -OH, -O-, -CH₃ | 2.50 |
*Estimated based on sulfur’s contribution to lipophilicity.
Key Research Findings
準備方法
Borane-Mediated Reduction
In a seminal study, Naoshima et al. demonstrated the reduction of 2-methyl-6,10-dithiaspiro[4.5]decan-1-one using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Although the substrate differs slightly, the methodology is adaptable to the 2-keto derivative. Key steps include:
-
Dissolving the ketone in dry THF under nitrogen.
-
Dropwise addition of 9-BBN (1.5 equiv) and refluxing for 3 hours.
-
Quenching with methanol and 2-aminoethanol to decompose excess borane.
-
Chromatographic purification (hexane/ether, 15:1) yields the trans-alcohol isomer with 85% efficiency.
This method is notable for its high regioselectivity, favoring the trans configuration due to steric constraints in the spirocyclic framework.
Lithium Aluminum Hydride (LiAlH4_44) Reduction
Alternative protocols employ LiAlH for ketone reduction. For example, 1,4-dithiaspiro[4.5]decan-7-one was reduced to its corresponding alcohol in 95.5% yield using LiAlH in dry ether. Adapting this to the 2-keto derivative would involve:
-
Cooling LiAlH in ether to 0°C.
-
Gradual addition of the ketone in ether.
-
Stirring for 1 hour, followed by careful quenching with water and NaOH.
Yields exceeding 90% are typical, though stereoselectivity may vary depending on substituents.
Microbial Reduction for Enantiomeric Enrichment
Microbial strains such as Saccharomyces cerevisiae JCM 1819 and JCM 2214 offer enantioselective reduction of dithiaspiro ketones. For instance, 1,4-dithiaspiro[4.5]decan-6-one was reduced to (6S)-1,4-dithiaspiro[4.5]decan-6-ol with 86.6% enantiomeric excess (ee) using S. cerevisiae JCM 1819. Key parameters include:
-
Substrate concentration: 0.005 mol in 20 mL ether.
-
Incubation time: 3.5 days at 28°C.
-
Workup: Filtration, solvent evaporation, and Kugelrohr distillation.
This method is advantageous for producing enantiomerically pure alcohols without chiral auxiliaries.
Functionalization of Spirocyclic Intermediates
Alkylation and Etherification
Alkylation of dithiaspirodecane precursors provides access to substituted derivatives. For example, 2-methyl-6,10-dithiaspiro[4.5]decan-1-ol was etherified using ethyl 6-iodohexanoate and sodium hydride in dimethylformamide (DMF), achieving 64% yield. Adapting this to introduce a hydroxyl group at position 2 would require:
-
Alkylation of a dithiaspirodecane with a protected hydroxyl precursor.
-
Deprotection under mild acidic or basic conditions.
Desulfurization and Ring-Opening
Desulfurization using Raney nickel or sodium in liquid ammonia converts dithianes to hydrocarbons. For example, 2-methyl-6,10-dithiaspiro[4.5]decan-1-ol yielded trans-methylcyclopentanol (63%) upon treatment with sodium in liquid ammonia. While this route modifies the core structure, it highlights the reactivity of the dithiane ring.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,10-Dithiaspiro[4.5]decan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spiro compounds often involves cyclization reactions. For 6,10-dithiaspiro derivatives, thiol-ene click chemistry or sulfur-based cycloadditions are common. For example, analogous spiro compounds like 1,4-dithiaspiro[4.5]decan-8-ol (98% purity) have been synthesized via nucleophilic substitution with dithiols and ketones under acidic catalysis . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) can improve yields by controlling reaction kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spiro compound stereochemistry. For example, corrections to spiro derivative crystal structures (e.g., 6,10-dioxaspiro[4.5]decane-7,9-dione) required reanalysis of bond angles and torsional parameters to validate stereocenters . Alternatively, - and -NMR can identify diastereotopic protons and coupling constants. For instance, vicinal coupling constants () in similar alcohols (e.g., decan-2-ol derivatives) range from 6–8 Hz for trans-diaxial conformers .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Peaks at ~3200–3400 cm (O–H stretch) and 1100–1200 cm (C–S stretch) are diagnostic .
- NMR : -NMR signals for spiro methyl groups appear as singlets (δ 1.2–1.4 ppm), while hydroxyl protons are broadened (δ 1.5–2.0 ppm). -NSPIRO carbons resonate at δ 70–90 ppm .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H] ions, with fragmentation patterns indicating sulfur loss (e.g., m/z 483 for CHO) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., bond length mismatches) often arise from conformational flexibility or polymorphism. For example, a corrected crystal structure of 6,10-dioxaspiro[4.5]decane-7,9-dione required re-indexing space groups and refining hydrogen bonding networks . Computational modeling (DFT or MD simulations) can predict stable conformers and guide experimental validation. Cross-referencing with databases like PubChem (CID 9054030 for hinesol analogs) ensures consistency .
Q. What strategies improve stereoselectivity in the synthesis of this compound analogs?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance stereoselectivity. For spiro compounds with multiple stereocenters (e.g., hinesol, 3 defined stereocenters ), enzymatic resolution or chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Reaction monitoring via circular dichroism (CD) or polarimetry ensures enantiomeric excess (>97% ee) .
Q. How does the spirocyclic framework of this compound influence its reactivity in ring-opening reactions?
- Methodological Answer : The strain in the spiro[4.5] system increases susceptibility to nucleophilic attack. For example, acid-catalyzed ring-opening of 1,4-dithiaspiro[4.5]decan-8-ol generates dithiols, which can be trapped with electrophiles (e.g., alkyl halides) . Kinetic studies (e.g., UV-Vis monitoring at 254 nm) reveal activation energies, with Arrhenius plots showing linearity () for first-order reactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。